molecular formula C6H13NO2 B12839749 (2s,3s)-2-(Hydroxymethyl)piperidin-3-ol

(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol

Katalognummer: B12839749
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: WRLZCUCTSFUOQY-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound with a piperidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3s)-2-(Hydroxymethyl)piperidin-3-ol typically involves the reduction of a corresponding piperidinone or piperidine derivative. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic hydrogenation processes or enzymatic reduction techniques to ensure high yield and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, fully saturated piperidine derivatives, and various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (2s,3s)-2-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2s,3s)-2-(Hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring.

    (2s,3s)-2-(Hydroxymethyl)piperidin-4-ol: Differing in the position of the hydroxyl group.

    (2r,3r)-2-(Hydroxymethyl)piperidin-3-ol: Enantiomer with different stereochemistry.

Uniqueness

(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and structural analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

(2S,3S)-2-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6-/m0/s1

InChI-Schlüssel

WRLZCUCTSFUOQY-WDSKDSINSA-N

Isomerische SMILES

C1C[C@@H]([C@@H](NC1)CO)O

Kanonische SMILES

C1CC(C(NC1)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.